molecular formula C27H22N4O5 B11202064 methyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

methyl 2-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11202064
M. Wt: 482.5 g/mol
InChI Key: CMDDVOQBMOVGGE-UHFFFAOYSA-N
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Description

METHYL 2-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimido[1,2-a][1,3]benzimidazole core, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimido[1,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimido[1,2-a][1,3]benzimidazole core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Acetylation and Esterification: The final steps involve acetylation of the intermediate compound followed by esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(3-METHOXYPHENYL)ACETATE: A simpler compound with a methoxyphenyl group and an acetate ester.

    2-METHOXYPHENYL ISOCYANATE: A related compound used in amine protection/deprotection sequences.

Uniqueness

METHYL 2-({2-[2-(3-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is unique due to its complex structure, which combines multiple functional groups and a heterocyclic core

Properties

Molecular Formula

C27H22N4O5

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[[2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H22N4O5/c1-35-18-9-7-8-17(14-18)21-15-25(33)31-23-13-6-5-12-22(23)30(27(31)29-21)16-24(32)28-20-11-4-3-10-19(20)26(34)36-2/h3-15H,16H2,1-2H3,(H,28,32)

InChI Key

CMDDVOQBMOVGGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=CC=CC=C5C(=O)OC

Origin of Product

United States

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